3,4,5-Trihydroxypentan-2-one
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Overview
Description
3,4,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C5H10O4 It is a pentose derivative, characterized by the presence of three hydroxyl groups attached to a five-carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxypentan-2-one can be achieved through various methods. One common approach involves the oxidation of suitable precursors using specific oxidizing agents. For instance, the oxidation of diisohomoeugenol with chromium (VI) oxide has been reported . Another method involves the condensation of carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of biocatalysts and environmentally friendly oxidizing agents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trihydroxypentan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3,4,5-Trihydroxypentan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Deoxypentulose: Another pentose derivative with similar structural features.
3,4-Dihydroxypentan-2-one: A related compound with two hydroxyl groups.
1,3,4-Trihydroxypentanone: Another tri-hydroxylated pentanone.
Uniqueness: 3,4,5-Trihydroxypentan-2-one is unique due to the specific arrangement of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,4,5-trihydroxypentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUZJYCAXLYZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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